3-Oxo-1-(o-tolyl)cyclobutane-1-carbonitrile
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Overview
Description
3-Oxo-1-(o-tolyl)cyclobutane-1-carbonitrile is a chemical compound with the molecular formula C12H11NO and a molecular weight of 185.23 g/mol. This compound is a cyclobutane derivative, characterized by the presence of a ketone group (3-oxo), a nitrile group (carbonitrile), and an o-tolyl group attached to the cyclobutane ring. It is used in various research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-1-(o-tolyl)cyclobutane-1-carbonitrile typically involves multiple steps. One common method includes the use of acetone, bromine, and malononitrile as raw materials. The reaction is carried out in solvents such as ethanol, dimethylformamide (DMF), and water. Sodium iodide is used as an activating agent, and tetrabutylammonium bromide (TBAB) serves as a phase transfer catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product. The compound is often produced in high-purity forms (98% or higher) for use in advanced research and development .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-1-(o-tolyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or esters.
Scientific Research Applications
3-Oxo-1-(o-tolyl)cyclobutane-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of advanced materials and nanocomposites.
Mechanism of Action
The mechanism of action of 3-Oxo-1-(o-tolyl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the nitrile group can form hydrogen bonds with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
3-Oxo-1-(p-tolyl)cyclobutane-1-carbonitrile: Similar structure but with a p-tolyl group instead of an o-tolyl group.
3-Oxocyclobutanecarboxylic acid: Lacks the nitrile group but has a carboxylic acid group instead.
Uniqueness
3-Oxo-1-(o-tolyl)cyclobutane-1-carbonitrile is unique due to the presence of both the nitrile and o-tolyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C12H11NO |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
1-(2-methylphenyl)-3-oxocyclobutane-1-carbonitrile |
InChI |
InChI=1S/C12H11NO/c1-9-4-2-3-5-11(9)12(8-13)6-10(14)7-12/h2-5H,6-7H2,1H3 |
InChI Key |
IZLDACZFFOBDNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2(CC(=O)C2)C#N |
Origin of Product |
United States |
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